molecular formula C10H12N2O2 B3051249 N,N'-Dimethylterephthalamide CAS No. 3236-55-3

N,N'-Dimethylterephthalamide

Cat. No.: B3051249
CAS No.: 3236-55-3
M. Wt: 192.21 g/mol
InChI Key: VKYXUDRHHMRYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Dimethylterephthalamide is an organic compound belonging to the class of aromatic amides. It is derived from terephthalic acid, where the carboxyl groups are replaced by dimethylamide groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dimethylterephthalamide can be synthesized through the aminolysis of polyethylene terephthalate (PET) waste using methylamine. The reaction typically involves heating PET flakes with methylamine in a suitable solvent under controlled conditions .

Industrial Production Methods: In industrial settings, the production of N,N’-Dimethylterephthalamide often involves the reaction of terephthalic acid with dimethylamine in the presence of a catalyst. This process is carried out in a high-temperature reactor to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethylterephthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-Dimethylterephthalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of polymers and advanced materials.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is utilized in the production of high-performance plastics and resins.

Mechanism of Action

The mechanism by which N,N’-Dimethylterephthalamide exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • N,N’-Dibutylterephthalamide
  • N,N’-Bis(2-hydroxyethyl)terephthalamide
  • Terephthalic dihydrazide

Comparison: N,N’-Dimethylterephthalamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to N,N’-Dibutylterephthalamide, it has a higher solubility in polar solvents. N,N’-Bis(2-hydroxyethyl)terephthalamide, on the other hand, has additional hydroxyl groups, making it more hydrophilic. Terephthalic dihydrazide contains hydrazide groups, which significantly alter its reactivity and applications .

Properties

IUPAC Name

1-N,4-N-dimethylbenzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-9(13)7-3-5-8(6-4-7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYXUDRHHMRYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954144
Record name N~1~,N~4~-Dimethylbenzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3236-55-3
Record name N1,N4-Dimethyl-1,4-benzenedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3236-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedicarboxamide, N,N'-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC62091
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~4~-Dimethylbenzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Dimethylterephthalamide
Reactant of Route 2
Reactant of Route 2
N,N'-Dimethylterephthalamide
Reactant of Route 3
Reactant of Route 3
N,N'-Dimethylterephthalamide
Reactant of Route 4
Reactant of Route 4
N,N'-Dimethylterephthalamide
Reactant of Route 5
Reactant of Route 5
N,N'-Dimethylterephthalamide
Reactant of Route 6
Reactant of Route 6
N,N'-Dimethylterephthalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.